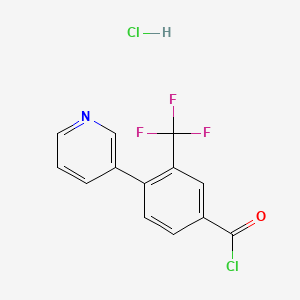
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a benzoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including condensation reactions and cyclization of suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Formation of the Benzoyl Chloride Moiety: The benzoyl chloride group is typically introduced through the reaction of the corresponding benzoyl compound with thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride moiety can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Oxidation and Reduction Reactions: The pyridine ring and trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
Amides and Esters: From nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride has several applications in scientific research:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: As a precursor for the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoyl chloride hydrochloride involves its interaction with molecular targets through various pathways:
- Binding to Enzymes or Receptors
Propiedades
Fórmula molecular |
C13H8Cl2F3NO |
|---|---|
Peso molecular |
322.11 g/mol |
Nombre IUPAC |
4-pyridin-3-yl-3-(trifluoromethyl)benzoyl chloride;hydrochloride |
InChI |
InChI=1S/C13H7ClF3NO.ClH/c14-12(19)8-3-4-10(9-2-1-5-18-7-9)11(6-8)13(15,16)17;/h1-7H;1H |
Clave InChI |
RBWPNHJIHCNWGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(C=C(C=C2)C(=O)Cl)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



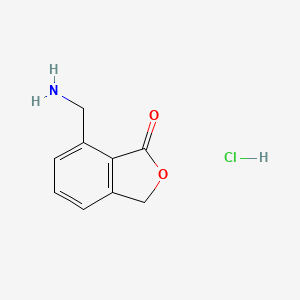
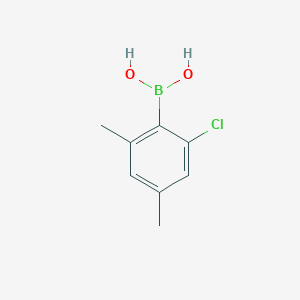
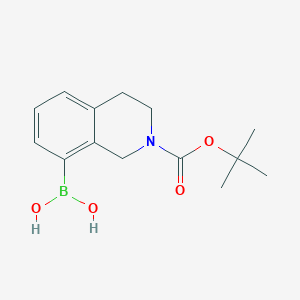
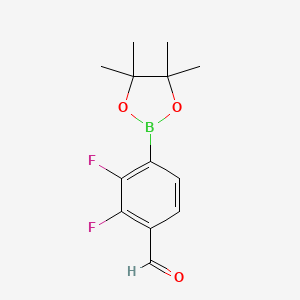
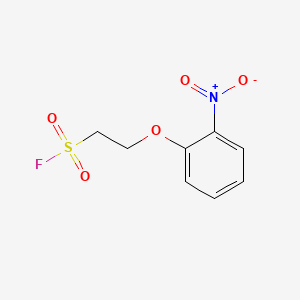
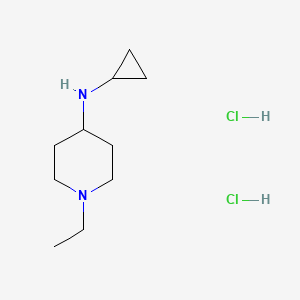
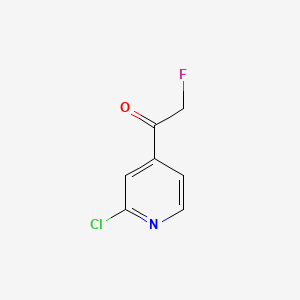
![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)
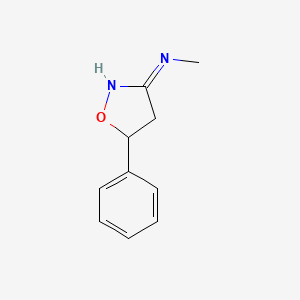
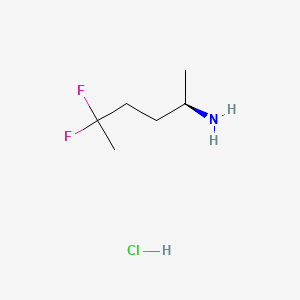

![2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13454340.png)
![tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)
